3,4-Dihydroxybenzyl alcohol chemical properties and structure
3,4-Dihydroxybenzyl alcohol chemical properties and structure
An In-depth Technical Guide to 3,4-Dihydroxybenzyl Alcohol: Chemical Properties, Structure, and Biological Activity
Abstract
This technical guide provides a comprehensive overview of 3,4-Dihydroxybenzyl alcohol (also known as protocatechuyl alcohol), a phenolic compound of interest in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and known biological activities, with a focus on its antioxidant mechanisms. Detailed experimental protocols for its synthesis and analysis are provided, alongside essential safety and handling information. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking detailed technical information on this compound.
Chemical Structure and Identifiers
3,4-Dihydroxybenzyl alcohol is an organic compound featuring a benzyl alcohol framework substituted with two hydroxyl groups at the 3 and 4 positions of the benzene ring.[1] It is structurally classified as a catechol.[2]
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IUPAC Name: 4-(hydroxymethyl)benzene-1,2-diol[2]
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Synonyms: Protocatechuyl alcohol, 4-Hydroxymethylcatechol, 4-(Hydroxymethyl)-1,2-benzenediol[1][3]
| Identifier | Value |
| InChI | InChI=1S/C7H8O3/c8-4-5-1-2-6(9)7(10)3-5/h1-3,8-10H,4H2[1][2][4] |
| InChIKey | PCYGLFXKCBFGPC-UHFFFAOYSA-N[1][2][4] |
| SMILES | C1=CC(=C(C=C1CO)O)O[4][6] |
Physicochemical Properties
3,4-Dihydroxybenzyl alcohol is a white to light yellow crystalline solid at room temperature.[1][5] It is soluble in water and organic solvents.[1] Its hygroscopic nature requires storage in a dry, well-ventilated place.[1]
| Property | Value | Source(s) |
| Melting Point | 117 °C | [5] |
| Boiling Point | 362.8 ± 27.0 °C (Predicted) | [5] |
| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [5] |
| Flash Point | 190.3 °C | [5] |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C (Predicted) | [5] |
| LogP | 0.59010 | [5] |
| PSA (Polar Surface Area) | 60.69000 | [5] |
| Refractive Index | 1.648 | [5] |
Biological Activity and Signaling Pathways
As a phenolic compound, 3,4-Dihydroxybenzyl alcohol is recognized for its antioxidant properties, which are attributed to the catechol moiety's ability to scavenge free radicals.[1] While direct studies on its specific signaling pathways are limited, the antioxidant mechanism for structurally similar phenolic compounds often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, electrophiles or antioxidants like 3,4-Dihydroxybenzyl alcohol can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as Heme Oxygenase-1 (HO-1) and Glutathione Peroxidase 4 (GPX4).[7]
Experimental Protocols
Synthesis of 3,4-Dihydroxybenzyl alcohol via Reduction
A common method for synthesizing 3,4-Dihydroxybenzyl alcohol is the reduction of 3,4-dihydroxybenzaldehyde. Sodium borohydride (NaBH₄) is an effective reducing agent for this transformation.[8]
Materials:
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3,4-Dihydroxybenzaldehyde
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Methanol (MeOH)
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Sodium borohydride (NaBH₄)
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Deionized water
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
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Dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath to 0-5 °C.
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Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
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Remove the methanol under reduced pressure using a rotary evaporator.
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Extract the aqueous residue with ethyl acetate (3 x volume of residue).
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude 3,4-Dihydroxybenzyl alcohol by recrystallization or silica gel column chromatography.
DPPH Radical Scavenging Assay
This protocol is a standard method to evaluate the in-vitro antioxidant activity of a compound by measuring its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[9]
Materials:
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3,4-Dihydroxybenzyl alcohol
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DPPH (2,2-diphenyl-1-picrylhydrazyl)
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Methanol or Ethanol
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Ascorbic acid (positive control)
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96-well microplate
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Microplate reader
Procedure:
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Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
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Sample Preparation: Prepare a stock solution of 3,4-Dihydroxybenzyl alcohol in methanol. Perform serial dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the ascorbic acid control.
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Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration (and control). For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
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Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
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Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
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Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
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Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) from the dose-response curve.
Safety and Handling
3,4-Dihydroxybenzyl alcohol is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[2][10]
GHS Hazard Information:
Precautionary Statements:
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P264: Wash skin thoroughly after handling.[11]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
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P302+P352: IF ON SKIN: Wash with plenty of water.[11]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles.[11]
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Skin Protection: Wear chemical-impermeable gloves and protective clothing.[11]
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Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[11]
Always handle this chemical in a well-ventilated area and avoid breathing dust or vapors.[11][12]
Conclusion
3,4-Dihydroxybenzyl alcohol is a versatile phenolic compound with significant potential, particularly due to its antioxidant properties. Its well-defined chemical structure and physicochemical characteristics make it a valuable intermediate in organic synthesis and a subject of interest for pharmaceutical research.[5] The methodologies for its synthesis and activity assessment are well-established. Adherence to strict safety protocols is mandatory when handling this compound due to its irritant nature. Further research into its specific biological mechanisms will continue to elucidate its potential applications in drug development and therapy.
References
- 1. CAS 3897-89-0: 3,4-Dihydroxybenzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. 3,4-Dihydroxybenzyl Alcohol | C7H8O3 | CID 100733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-Dihydroxybenzyl alcohol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. PubChemLite - 3,4-dihydroxybenzyl alcohol (C7H8O3) [pubchemlite.lcsb.uni.lu]
- 7. Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol from Pacific Oyster (Crassostrea gigas) in Brain of Old Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijcea.org [ijcea.org]
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- 10. fishersci.com [fishersci.com]
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- 12. WERCS Studio - Application Error [assets.thermofisher.com]
